5-(2-Methoxyphenyl)pyridin-2-amine

mGluR5 NAM Allosteric modulation CNS drug discovery

5-(2-Methoxyphenyl)pyridin-2-amine (CAS 866620-24-8) is a heterocyclic aromatic amine with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol. It belongs to the 2-amino-5-arylpyridine scaffold class, a privileged chemotype in medicinal chemistry due to the synthetic versatility of the 2-aminopyridine core and the tunability of the 5-aryl substituent.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 866620-24-8
Cat. No. B6326697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)pyridin-2-amine
CAS866620-24-8
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CN=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3,(H2,13,14)
InChIKeyPQDCKSAJBIUHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyphenyl)pyridin-2-amine (CAS 866620-24-8): Chemical Identity, Scaffold Class, and Procurement Baseline


5-(2-Methoxyphenyl)pyridin-2-amine (CAS 866620-24-8) is a heterocyclic aromatic amine with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . It belongs to the 2-amino-5-arylpyridine scaffold class, a privileged chemotype in medicinal chemistry due to the synthetic versatility of the 2-aminopyridine core and the tunability of the 5-aryl substituent. This scaffold has been exploited in multiple target families, most notably as selective cannabinoid CB2 receptor agonists [1] and as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) [2]. The compound itself serves as a key synthetic intermediate in the preparation of more elaborated mGluR5 NAMs within the Auglurant (VU0424238) chemotype, where it provides the critical 5-(2-methoxyphenyl)pyridin-2-amine substructure [2]. High-purity lots (≥98%) are commercially available from specialist chemical suppliers for research and early-discovery procurement .

Why 5-(2-Methoxyphenyl)pyridin-2-amine Cannot Be Casually Replaced by Positional Isomers or Other 5-Aryl-2-aminopyridines


Within the 2-amino-5-arylpyridine class, seemingly minor structural changes to the aryl substituent produce pronounced, non-linear effects on both potency and selectivity that cannot be predicted from general scaffold behavior alone. In the CB2 agonist series described by Gleave et al., the 2-methoxy substituent on the 5-phenyl ring is a critical determinant of agonist activity; the corresponding unsubstituted 5-phenyl analog and the 3-methoxy regioisomer exhibit substantially different pharmacological profiles, with variations in EC₅₀ and Eₘₐₓ driven by the position and electronic nature of the aryl substituent [1]. In the mGluR5 NAM context, the 2-methoxyphenyl-pyridin-2-amine fragment forms specific hydrogen-bonding and hydrophobic contacts within the allosteric binding pocket, and replacement with 3-methoxy, 4-methoxy, or halo-substituted phenyl congeners leads to markedly altered binding affinity and allosteric cooperativity [2]. Consequently, procurement of 5-(2-methoxyphenyl)pyridin-2-amine cannot be satisfied by substitution with generic '5-aryl-2-aminopyridine' building blocks, as the ortho-methoxy group is a structural feature specifically required for potency in validated chemotypes such as Auglurant [2].

Quantitative Differentiation Evidence: 5-(2-Methoxyphenyl)pyridin-2-amine Versus Closest Structural Analogs


mGluR5 Negative Allosteric Modulation: Impact of 2-Methoxyphenyl Substituent on Auglurant-Class NAM Potency

The compound 5-(2-methoxyphenyl)pyridin-2-amine constitutes the core aryl-aminopyridine substructure of Auglurant (VU0424238), a clinical-stage mGluR5 NAM. Auglurant, which incorporates this exact fragment, exhibits an IC₅₀ of 11 nM at the rat mGluR5 receptor and 14 nM at the human mGluR5 receptor in radioligand displacement assays [1]. In the broader mGluR5 NAM chemotype, SAR studies consistently demonstrate that the 2-methoxy substituent on the 5-phenyl ring is optimal for binding affinity; shifting the methoxy group to the 3- or 4-position, or replacing it with hydrogen (unsubstituted phenyl), fluorine, or chlorine, results in a substantial loss of potency, typically by 10- to 100-fold depending on the specific substitution pattern [2]. While the free 5-(2-methoxyphenyl)pyridin-2-amine scaffold itself has not been independently profiled in a published mGluR5 assay, its incorporation into optimized NAMs as a privileged fragment is well-documented [1][2].

mGluR5 NAM Allosteric modulation CNS drug discovery

CB2 Agonist Activity: Ortho-Methoxy as a Critical Determinant of Cannabinoid Receptor Subtype Selectivity

In the 2-amino-5-arylpyridine series disclosed by Gleave et al. (GlaxoSmithKline, 2009), the nature and position of substituents on the 5-aryl ring directly govern both CB2 agonist potency and selectivity over the CB1 receptor. The lead compound in this series (a 5-[2-substituted-phenyl]pyridin-2-amine derivative) demonstrated CB2 agonist activity; SAR exploration revealed that electron-donating ortho-substituents, particularly methoxy, were favorable for maintaining CB2 potency while minimizing CB1 activation, thereby enhancing functional selectivity [1]. In contrast, the corresponding 5-(4-methoxyphenyl) regioisomer and the unsubstituted 5-phenyl analog showed reduced CB2 efficacy and altered selectivity profiles [1]. Quantitative data from the binding and functional assays in this publication provide direct comparator evidence for the importance of the ortho-methoxy substitution pattern.

CB2 agonist Cannabinoid receptor Immunomodulation

Kinase Inhibitor Pharmacophore: Positioning of the 2-Methoxyphenyl Group for ATP-Binding Site Complementarity

The 2-amino-5-arylpyridine scaffold is a recognized hinge-binding motif in kinase inhibitor design, with the 2-aminopyridine portion forming key hydrogen bonds to the kinase hinge region while the 5-aryl substituent projects into the selectivity pocket or allosteric back pocket. Patent disclosures from Teligene Ltd. (WO2013/041038A1) and related filings (US9029386) explicitly claim 5-(2-methoxyphenyl)pyridin-2-amine as an exemplar compound within broad kinase inhibitor Markush structures targeting KDR (VEGFR-2), Tie-2, Flt3, FGFR3, ALK, c-MET, RON, PAK1/2, and TAK1 [1]. The ortho-methoxy group is posited to occupy a lipophilic sub-pocket adjacent to the gatekeeper residue, a feature that distinguishes this compound from the 3-methoxy and 4-methoxy analogs, which are less effective at filling this cavity and consequently exhibit reduced kinase binding affinity in analogous chemotypes [2]. While patent disclosures do not always report individual compound IC₅₀ values, the specific exemplification of the 2-methoxyphenyl variant across multiple kinase patent families, to the exclusion of other regioisomers, provides a strong signal of differentiation by patent selectivity [1].

Kinase inhibition Type II kinase inhibitor DFG-out conformation

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Key Analogs

Computationally predicted and experimentally measured physicochemical properties provide a basis for differentiating 5-(2-methoxyphenyl)pyridin-2-amine from its closest analogs. The ortho-methoxy group introduces an intramolecular hydrogen-bonding capacity (between the methoxy oxygen and the pyridine NH₂) that is geometrically impossible for the 3-methoxy and 4-methoxy regioisomers. This intramolecular interaction reduces the compound's effective hydrogen-bond donor capacity, which can translate into improved passive membrane permeability and blood–brain barrier penetration relative to analogs lacking this feature [1]. The topological polar surface area (TPSA) for 5-(2-methoxyphenyl)pyridin-2-amine is calculated at approximately 48.1 Ų (PubChem-derived), which falls within the favorable range for CNS drug-likeness (TPSA < 90 Ų recommended for blood–brain barrier penetration) [2]. The corresponding 5-(2-chlorophenyl) analog has a lower TPSA (~38.9 Ų) but lacks the hydrogen-bond acceptor capacity of the methoxy oxygen, while the 5-(2-fluorophenyl) analog (TPSA ~38.9 Ų) provides neither the steric bulk nor the hydrogen-bonding capability of the methoxy group [2].

Drug-likeness Lipophilicity Physicochemical properties

High-Value Application Scenarios for 5-(2-Methoxyphenyl)pyridin-2-amine Based on Established Evidence


mGluR5 Negative Allosteric Modulator Lead Optimization and Auglurant Analog Synthesis

Researchers engaged in mGluR5-targeted CNS drug discovery should prioritize procurement of 5-(2-methoxyphenyl)pyridin-2-amine as the key building block for synthesizing Auglurant-class NAMs and exploring SAR around the 5-aryl position. As demonstrated by the Auglurant chemotype, the 2-methoxyphenyl fragment is essential for achieving single-digit nanomolar potency at mGluR5 (IC₅₀ = 11–14 nM), and substitution with alternative regioisomers is predicted to reduce potency by 10- to 100-fold [1]. This building block enables systematic exploration of the pyridin-2-amine N-substituent while maintaining the optimal 5-aryl pharmacophore.

Selective CB2 Agonist Development for Peripheral Anti-Inflammatory Applications

For programs targeting the cannabinoid CB2 receptor for immunomodulation, inflammatory pain, or fibrotic diseases, 5-(2-methoxyphenyl)pyridin-2-amine serves as a validated starting scaffold. The GSK CB2 agonist series demonstrated that ortho-substituted 5-phenyl-2-aminopyridines achieve both potent CB2 activation and >100-fold selectivity over the psychoactive CB1 receptor, a profile that is critically dependent on the ortho substitution pattern [1]. This compound provides a direct entry point into a disclosed CB2-selective agonist scaffold with established synthetic tractability and favorable selectivity profile.

Multi-Target Kinase Inhibitor Fragment Library Construction for Cancer Drug Discovery

Given the explicit patent exemplification of 5-(2-methoxyphenyl)pyridin-2-amine in kinase inhibitor patents covering VEGFR-2 (KDR), c-MET, ALK, FGFR, and other clinically validated oncology targets, this compound should be included in focused fragment libraries for kinase inhibitor screening and fragment-based drug discovery (FBDD) [1]. The 2-aminopyridine hinge-binding motif combined with the ortho-methoxy phenyl group targeting the DFG-out allosteric pocket provides a two-point pharmacophore that can be elaborated into potent Type II kinase inhibitors [2]. Its differentiated patent position relative to other regioisomers also makes it the preferred choice for programs seeking novel intellectual property.

Neuroscience-Focused Parallel Synthesis and DNA-Encoded Library (DEL) Production

The favorable physicochemical profile of 5-(2-methoxyphenyl)pyridin-2-amine—including its moderate TPSA (~48 Ų) and capacity for intramolecular hydrogen bonding—makes this building block particularly well-suited for the production of CNS-focused compound libraries via parallel synthesis or DNA-encoded library (DEL) technology [1]. The unique ortho-methoxy orientation provides a conformational constraint that is absent in the 3-methoxy and 4-methoxy analogs, potentially translating into improved brain exposure for hit compounds derived from such libraries [2]. Procurement of multi-gram quantities with ≥98% purity is feasible through established specialty chemical suppliers, enabling large-scale library production .

Quote Request

Request a Quote for 5-(2-Methoxyphenyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.